molecular formula C16H9BrF6N6O B1680097 Endovion CAS No. 265646-85-3

Endovion

Cat. No.: B1680097
CAS No.: 265646-85-3
M. Wt: 495.18 g/mol
InChI Key: OQRAKHDEGGGWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Endovion plays a significant role in biochemical reactions by interacting with various biomolecules. It acts as an inhibitor for chloride channels, including the VRAC and ANO1 . The nature of these interactions involves the blocking of these channels, thereby influencing the transport of chloride ions across the cell membrane .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce TNFα-induced cell apoptosis and increase the level of p53 protein as well as downstream signals such as p21 Waf1/Cip1, Bax, Noxa, and MDM2 . Furthermore, this compound has been shown to inhibit the proliferation of certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with chloride ion channels. By blocking these channels, this compound disrupts the normal flow of chloride ions, which can influence various cellular processes, including cell division, cell migration, and the formation of new blood vessels (angiogenesis) .

Temporal Effects in Laboratory Settings

It is known that this compound can reduce the maximal taurine rate constant by more than 90% compared with untreated control cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-defined. Given its role as a chloride channel inhibitor, it is likely to interact with enzymes or cofactors involved in ion transport processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role as a chloride channel inhibitor. It is likely to be distributed wherever these channels are present, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NS-3728 involves the reaction of 4-bromo-2-(1H-tetrazol-5-yl)aniline with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: Industrial production of NS-3728 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: NS-3728 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the tetrazole ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative of NS-3728 .

Properties

NS-3728 (Endovion) blocks a certain subtype of chloride ion channels important for cell division, cell migration and the formation of new blood vessels (angiogenesis).

CAS No.

265646-85-3

Molecular Formula

C16H9BrF6N6O

Molecular Weight

495.18 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-bromo-2-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C16H9BrF6N6O/c17-9-1-2-11(13-26-28-29-27-13)12(6-9)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)

InChI Key

OQRAKHDEGGGWQO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NS3728;  NS 3728;  NS-3728.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endovion
Reactant of Route 2
Reactant of Route 2
Endovion
Reactant of Route 3
Reactant of Route 3
Endovion
Reactant of Route 4
Reactant of Route 4
Endovion
Reactant of Route 5
Reactant of Route 5
Endovion
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Endovion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.